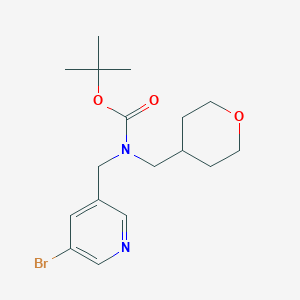
tert-butyl ((5-bromopyridin-3-yl)methyl)((tetrahydro-2H-pyran-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((5-bromopyridin-3-yl)methyl)((tetrahydro-2H-pyran-4-yl)methyl)carbamate: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromopyridine moiety, a tert-butyl carbamate group, and a tetrahydropyran ring, making it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((5-bromopyridin-3-yl)methyl)((tetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group at the 5-position. This is followed by the formation of the tert-butyl carbamate group through a reaction with tert-butyl chloroformate. The final step involves the attachment of the tetrahydropyran ring via a suitable coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide or other oxidized derivatives.
Reduction: : The bromo group can be reduced to form a bromide ion or other reduced derivatives.
Substitution: : The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Common reagents include nucleophiles such as hydroxide ions (OH-) and amines.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Bromide ion derivatives.
Substitution: : Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its bromo group makes it a valuable building block for further functionalization.
Biology
In biological research, this compound can be used to study the effects of bromination on biological systems. It can also serve as a probe to investigate the interactions of brominated compounds with biological targets.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its structural features may make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer agents.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of various chemicals, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism by which tert-butyl ((5-bromopyridin-3-yl)methyl)((tetrahydro-2H-pyran-4-yl)methyl)carbamate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (5-bromopyridin-3-yl)carbamate: : Similar structure but lacks the tetrahydropyran ring.
Tert-butyl (5-bromopyridin-3-yl)piperidine-1-carboxylate: : Similar structure but features a piperidine ring instead of tetrahydropyran.
Uniqueness
The presence of the tetrahydropyran ring in tert-butyl ((5-bromopyridin-3-yl)methyl)((tetrahydro-2H-pyran-4-yl)methyl)carbamate distinguishes it from similar compounds, potentially offering unique chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-(oxan-4-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20(11-13-4-6-22-7-5-13)12-14-8-15(18)10-19-9-14/h8-10,13H,4-7,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHQCATUJTVXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCOCC1)CC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
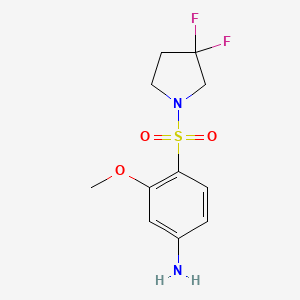
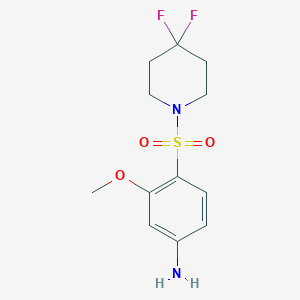
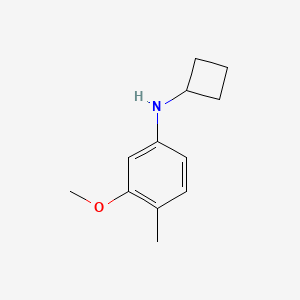
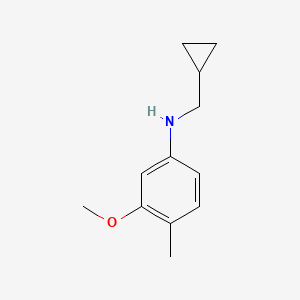
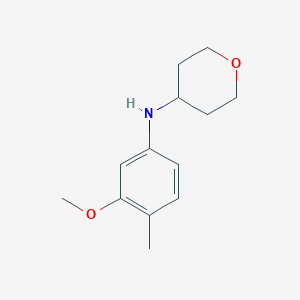
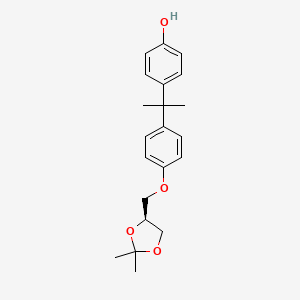
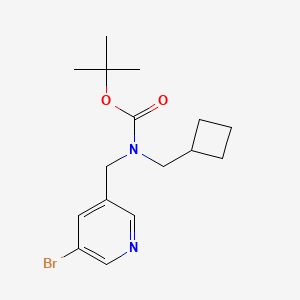
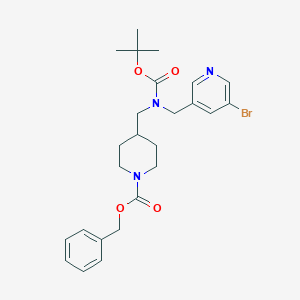
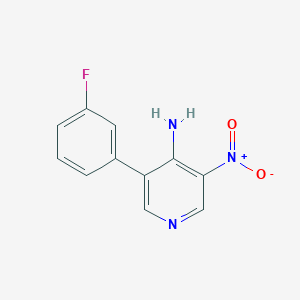
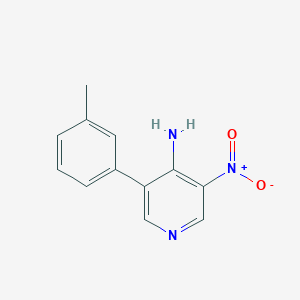
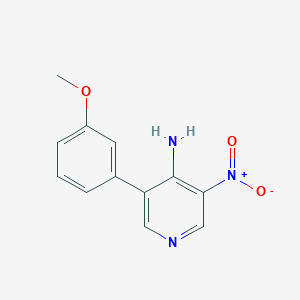
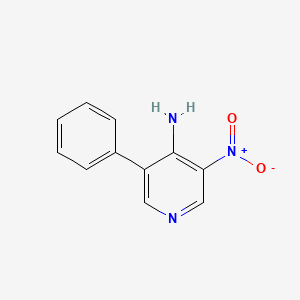
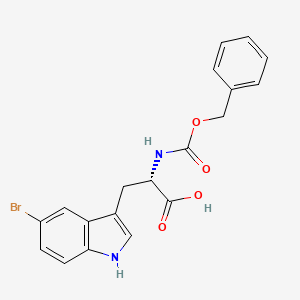
![(S)-2-((tert-butoxycarbonyl)amino)-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164941.png)
